N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of tricyclic nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrocinnolin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling of the indole ring with the piperidinyl-tetrahydrocinnolin intermediate: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tricyclic nitrogen-containing compounds.
Medicine: It has potential therapeutic applications, particularly as an antibacterial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antibacterial activity.
Naphthyridine derivatives: Also exhibit antibacterial properties.
Morpholine derivatives: Used in various medicinal applications.
Uniqueness
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its specific tricyclic structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of the tetrahydrocinnolin, piperidinyl, and indole moieties sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(20-13-15-5-1-3-7-18(15)24-20)23-17-9-11-27(12-10-17)21-14-16-6-2-4-8-19(16)25-26-21/h1,3,5,7,13-14,17,24H,2,4,6,8-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJHBIQJPIORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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